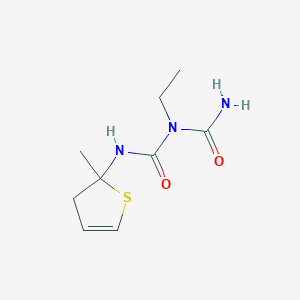
1-Ethyl-3-methyl-5-(2-thienyl)biuret
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-methyl-5-(2-thienyl)biuret is an organic compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a thienyl group attached to a biuret core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-5-(2-thienyl)biuret typically involves the reaction of ethyl isocyanate with 3-methyl-2-thiophenecarboxylic acid, followed by the addition of urea. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure consistency and quality of the final product .
化学反応の分析
Types of Reactions: 1-Ethyl-3-methyl-5-(2-thienyl)biuret undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thienyl group in the compound can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the thienyl group.
Reduction: Reduced forms of the biuret core.
Substitution: Halogenated derivatives of the thienyl group.
科学的研究の応用
1-Ethyl-3-methyl-5-(2-thienyl)biuret has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Ethyl-3-methyl-5-(2-thienyl)biuret involves its interaction with specific molecular targets and pathways. The thienyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The biuret core can form hydrogen bonds with biological molecules, influencing their structure and function .
類似化合物との比較
1-Ethyl-3-methyl-5-(2-furyl)biuret: Similar structure but with a furyl group instead of a thienyl group.
1-Ethyl-3-methyl-5-(2-pyridyl)biuret: Contains a pyridyl group in place of the thienyl group.
1-Ethyl-3-methyl-5-(2-phenyl)biuret: Features a phenyl group instead of the thienyl group.
Uniqueness: 1-Ethyl-3-methyl-5-(2-thienyl)biuret is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties. The sulfur atom in the thienyl group can participate in unique interactions, making this compound particularly interesting for research and development .
特性
CAS番号 |
76267-22-6 |
|---|---|
分子式 |
C9H15N3O2S |
分子量 |
229.30 g/mol |
IUPAC名 |
1-carbamoyl-1-ethyl-3-(2-methyl-3H-thiophen-2-yl)urea |
InChI |
InChI=1S/C9H15N3O2S/c1-3-12(7(10)13)8(14)11-9(2)5-4-6-15-9/h4,6H,3,5H2,1-2H3,(H2,10,13)(H,11,14) |
InChIキー |
ZFOJRZMVZGWYJQ-UHFFFAOYSA-N |
正規SMILES |
CCN(C(=O)N)C(=O)NC1(CC=CS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


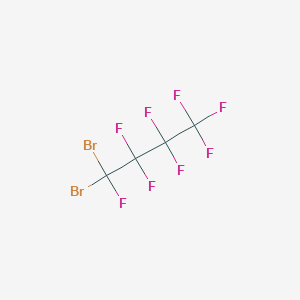
![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
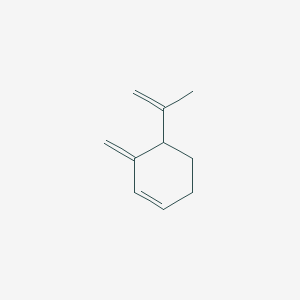
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
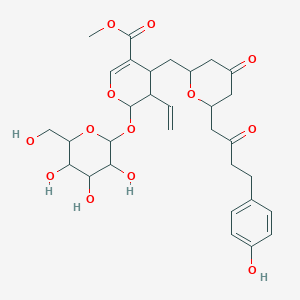
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)
![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)
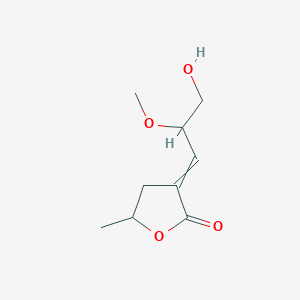
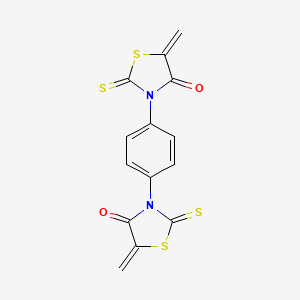
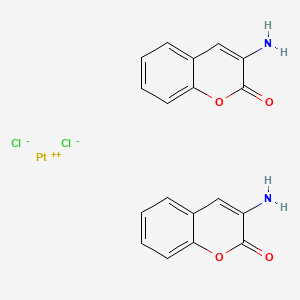
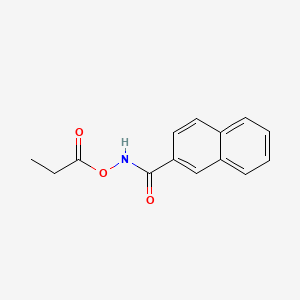
![10,11-Dihydrophenanthro[2,1-d][1,2]oxazole](/img/structure/B14450562.png)
